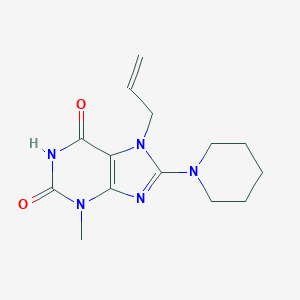
3-Methyl-8-piperidin-1-yl-7-prop-2-enylpurine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-8-piperidin-1-yl-7-prop-2-enylpurine-2,6-dione is a useful research compound. Its molecular formula is C14H19N5O2 and its molecular weight is 289.33g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
The primary target of 3-Methyl-8-piperidin-1-yl-7-prop-2-enylpurine-2,6-dione is Dipeptidyl Peptidase-4 (DPP-4) . DPP-4 is an enzyme responsible for the inactivation of incretin hormones like glucagon-like peptide (GLP)-1 . These hormones play a crucial role in regulating insulin secretion .
Mode of Action
This compound acts as a competitive inhibitor of DPP-4 . It binds to the active site of DPP-4, preventing the enzyme from cleaving and inactivating incretin hormones . This results in increased levels of active incretins, which in turn stimulate insulin secretion and inhibit glucagon release .
Biochemical Pathways
By inhibiting DPP-4, this compound potentiates the biological activity of incretin hormones . This leads to an increase in insulin secretion and a decrease in glucagon release in a glucose-dependent manner . The overall effect is improved glycemic control .
Pharmacokinetics
They are absorbed rapidly after oral administration and are widely distributed throughout the body .
Analyse Biochimique
Biochemical Properties
3-Methyl-8-piperidin-1-yl-7-prop-2-enylpurine-2,6-dione plays a crucial role in biochemical reactions. It interacts with several enzymes and proteins, including Dipeptidyl Peptidase-4 (DPP-4), a key enzyme involved in glucose metabolism . The nature of these interactions is primarily inhibitory, leading to potentiation of the biological activity of incretin hormones like glucagon-like peptide (GLP)-1 .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Specifically, it enhances the activity of GLP-1, which in turn stimulates insulin secretion and inhibits glucagon secretion . This leads to improved glycemic control in diabetic conditions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It acts as a competitive inhibitor of DPP-4, leading to increased levels of active GLP-1 in the systemic circulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has shown stability and long-term effects on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. It has been observed to lower HbA1c after multiple dosing in both genetic and non-genetic models of diabetes .
Metabolic Pathways
This compound is involved in the metabolic pathway of glucose metabolism. It interacts with the enzyme DPP-4 and impacts metabolic flux and metabolite levels .
Propriétés
IUPAC Name |
3-methyl-8-piperidin-1-yl-7-prop-2-enylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2/c1-3-7-19-10-11(17(2)14(21)16-12(10)20)15-13(19)18-8-5-4-6-9-18/h3H,1,4-9H2,2H3,(H,16,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMBRSVEDWDMAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCCC3)CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-fluorophenyl)-4-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-6-(piperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B402747.png)
![4-Fluorobenzaldehyde {4-[(4-fluorophenyl)amino]-6-piperidin-1-yl-1,3,5-triazin-2-yl}hydrazone](/img/structure/B402749.png)
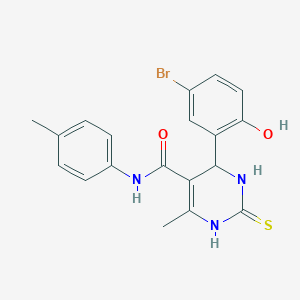
![ethyl 2-[4-[(E)-[[4-(furan-2-ylmethylamino)-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-2-methoxyphenoxy]acetate](/img/structure/B402751.png)
![4-amino-N'-[2-[(2,4-dichlorobenzyl)oxy]-4-(diethylamino)benzylidene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B402755.png)
![4-(2-chlorophenyl)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B402758.png)
![Methyl 4-[8,9-bis(4-methoxyphenyl)-3,5,10-trioxo-1,7-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoate](/img/structure/B402759.png)
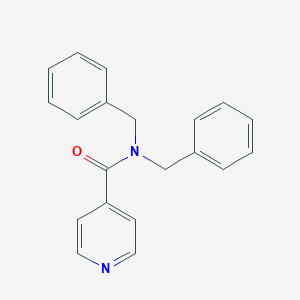
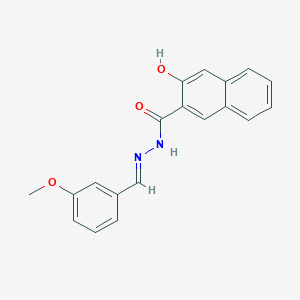

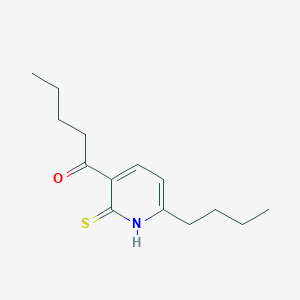
![N-[3-(4-chloro-3-methylphenoxy)-5-nitrophenyl]-2-phenylquinoline-4-carboxamide](/img/structure/B402766.png)
![8-[(2-chloroethyl)sulfanyl]-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B402768.png)
![N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)tetradecanamide](/img/structure/B402769.png)
